N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Description
N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-11-9-12(18)5-6-14(11)23-10-13(21-22-23)15(24)20-17(16(19)25)7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H2,19,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTUUBDSYISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3(CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide.
Introduction of the Fluoro-2-methylphenyl Group: This step may involve a substitution reaction where a fluoro-2-methylphenyl halide reacts with the triazole intermediate.
Attachment of the Carbamoylcyclohexyl Group: This can be done through a coupling reaction using a carbamoyl chloride and a cyclohexylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the carbamoyl group to a carboxylic acid.
Reduction: The triazole ring or the fluoro group may be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active triazoles.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent with a similar fluoro-phenyl group.
Voriconazole: Another triazole antifungal with a complex structure.
Uniqueness
N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other triazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
